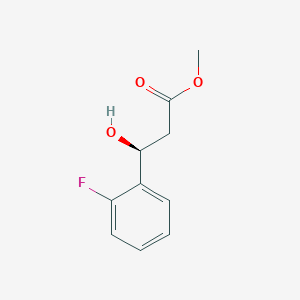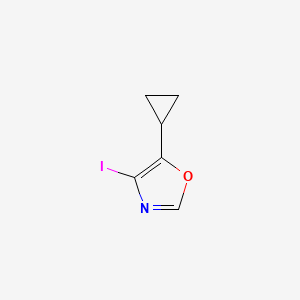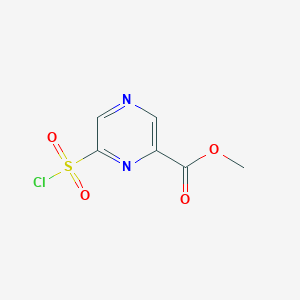
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate is an organic compound that belongs to the pyrazine family It is characterized by the presence of a chlorosulfonyl group attached to the pyrazine ring, which imparts unique chemical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate typically involves the chlorosulfonation of Methyl pyrazine-2-carboxylate. The reaction is carried out by treating Methyl pyrazine-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl pyrazine-2-carboxylate
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the reaction proceeds safely and efficiently. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form Methyl 6-(sulfanyl)pyrazine-2-carboxylate.
Oxidation: Oxidative reactions can convert the chlorosulfonyl group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Products include Methyl 6-(aminosulfonyl)pyrazine-2-carboxylate, Methyl 6-(alkoxysulfonyl)pyrazine-2-carboxylate, and Methyl 6-(thiolsulfonyl)pyrazine-2-carboxylate.
Reduction: The major product is Methyl 6-(sulfanyl)pyrazine-2-carboxylate.
Oxidation: Products include Methyl 6-(sulfonic acid)pyrazine-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate involves its interaction with nucleophilic sites in biological molecules. The chlorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the molecular target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl pyrazine-2-carboxylate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 6-(aminosulfonyl)pyrazine-2-carboxylate: Contains an aminosulfonyl group instead of a chlorosulfonyl group, resulting in different reactivity and biological activity.
Methyl 6-(sulfanyl)pyrazine-2-carboxylate: Formed by the reduction of Methyl 6-(chlorosulfonyl)pyrazine-2-carboxylate, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of the chlorosulfonyl group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel pharmaceuticals.
Eigenschaften
Molekularformel |
C6H5ClN2O4S |
|---|---|
Molekulargewicht |
236.63 g/mol |
IUPAC-Name |
methyl 6-chlorosulfonylpyrazine-2-carboxylate |
InChI |
InChI=1S/C6H5ClN2O4S/c1-13-6(10)4-2-8-3-5(9-4)14(7,11)12/h2-3H,1H3 |
InChI-Schlüssel |
GXRNLZXHQLBCQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=CC(=N1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
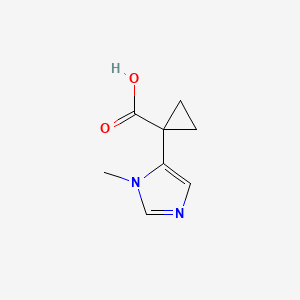

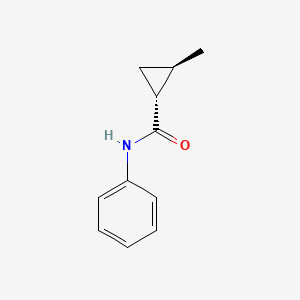
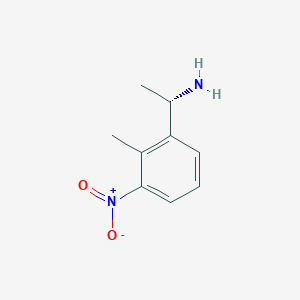
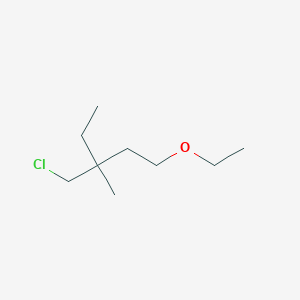

![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)


![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
